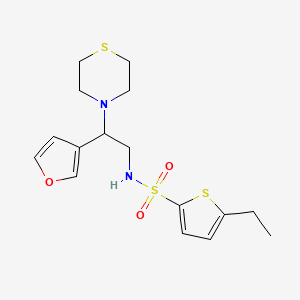

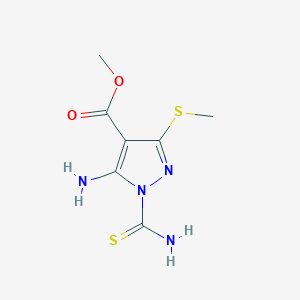

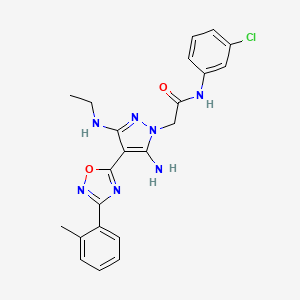

5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide, also known as EFS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative, which means it contains a sulfur atom attached to a nitrogen atom, and it has a thiophene ring structure. EFS has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide may be involved in the synthesis and catalytic processes due to the reactivity of its furan and thiophene components. For instance, furans and thiophenes are utilized as key intermediates in the synthesis of insecticidal esters, leveraging the reactivity of substituted furan and thiophene rings for the creation of targeted chemical compounds (Elliott, Janes, & Pearson, 1971). Additionally, sulfonated graphene oxide has shown effectiveness as a catalyst in converting furan derivatives into biofuels, indicating the potential for sulfonamide derivatives in catalysis (Antunes et al., 2014).

Heterocyclic Chemistry

The compound's heterocyclic structure, containing furan and thiophene rings, plays a crucial role in drug discovery and development. Furan and thiophene rings are common scaffolds in medicinal chemistry, utilized for their stability, availability, and ease of functionalization (Sperry & Wright, 2005). These rings serve as versatile building blocks for developing therapeutic agents, highlighting the significance of compounds like this compound in pharmaceutical research.

Polymer Science

In polymer science, the polarity and structural features of furan derivatives influence the properties of polymers. For example, poly(ethylene-2,5-furandicarboxylate) (PEF), derived from furan, exhibits superior gas barrier properties compared to its counterparts, attributed to the asymmetric and polar nature of the furan ring (Sun et al., 2019). This suggests that furan-containing compounds like this compound could be explored for enhancing polymer characteristics.

Materials Science

In materials science, the electronic properties of thiophene derivatives are leveraged for applications in dye-sensitized solar cells. Conjugated linkers such as thiophene improve the performance of phenothiazine-based solar cells, demonstrating the potential of thiophene derivatives in the development of energy conversion materials (Kim et al., 2011).

Propiedades

IUPAC Name |

5-ethyl-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S3/c1-2-14-3-4-16(23-14)24(19,20)17-11-15(13-5-8-21-12-13)18-6-9-22-10-7-18/h3-5,8,12,15,17H,2,6-7,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIKCQUIZMJKPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(1-Aminocyclohexyl)methylamino]-2-oxoethyl]-4-methylbenzamide;hydrochloride](/img/structure/B2380937.png)

![3-[(Z)-(3-bromo-2-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2380942.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2380954.png)

![(Z)-N-[(4-Chlorophenyl)methyl]-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2380956.png)

![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[2-(3-methylthiophen-2-yl)ethyl]pentanamide](/img/structure/B2380960.png)